molecular formula C8H8FN5 B6176782 1-[(4-fluorophenyl)methyl]-1H-1,2,3,4-tetrazol-5-amine CAS No. 1506727-58-7

1-[(4-fluorophenyl)methyl]-1H-1,2,3,4-tetrazol-5-amine

Cat. No. B6176782
CAS RN: 1506727-58-7
M. Wt: 193.2
InChI Key:
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Description

1-(4-Fluorophenyl)methyl-1H-1,2,3,4-tetrazol-5-amine (FPT) is a fluorinated derivative of the tetrazole ring system, which is a versatile building block for organic synthesis. FPT is a highly reactive and versatile molecule, which has been widely used in organic synthesis, medicinal chemistry, and material science. It is a versatile intermediate for the synthesis of a variety of organic compounds, such as heterocycles, polymers, and metal complexes. FPT is also used in the synthesis of pharmaceuticals and agrochemicals, as well as in the production of polymers and metal complexes.

Mechanism of Action

1-[(4-fluorophenyl)methyl]-1H-1,2,3,4-tetrazol-5-amine is a highly reactive molecule, which undergoes a variety of chemical reactions. It is capable of reacting with a variety of organic compounds, such as carboxylic acids, amines, alcohols, and aldehydes. 1-[(4-fluorophenyl)methyl]-1H-1,2,3,4-tetrazol-5-amine can also react with metal ions, and can form coordination complexes with a variety of metals. The reactivity of 1-[(4-fluorophenyl)methyl]-1H-1,2,3,4-tetrazol-5-amine is due to its electron-withdrawing effect, which makes it an excellent electrophile.
Biochemical and Physiological Effects
1-[(4-fluorophenyl)methyl]-1H-1,2,3,4-tetrazol-5-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, and to induce apoptosis in certain cell lines. It has also been shown to modulate the activity of certain enzymes, and to act as an inhibitor of the enzyme acetylcholinesterase.

Advantages and Limitations for Lab Experiments

1-[(4-fluorophenyl)methyl]-1H-1,2,3,4-tetrazol-5-amine has a number of advantages in laboratory experiments. It is highly reactive, and can be used to synthesize a variety of organic compounds. It is also relatively inexpensive, and can be easily obtained from chemical suppliers. However, 1-[(4-fluorophenyl)methyl]-1H-1,2,3,4-tetrazol-5-amine is also highly toxic, and must be handled with care. It should be stored in a cool, dry place, and should be handled with proper protective equipment.

Future Directions

The use of 1-[(4-fluorophenyl)methyl]-1H-1,2,3,4-tetrazol-5-amine in scientific research is still in its infancy, and there are a number of potential future directions. 1-[(4-fluorophenyl)methyl]-1H-1,2,3,4-tetrazol-5-amine could be used for the synthesis of more complex heterocyclic compounds, such as polycyclic aromatic hydrocarbons, polyethers, and polyamides. It could also be used as a catalyst in organic reactions, or as an inhibitor of enzymes. Additionally, 1-[(4-fluorophenyl)methyl]-1H-1,2,3,4-tetrazol-5-amine could be used in the development of new pharmaceuticals, agrochemicals, and materials science. Finally, 1-[(4-fluorophenyl)methyl]-1H-1,2,3,4-tetrazol-5-amine could be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Synthesis Methods

1-[(4-fluorophenyl)methyl]-1H-1,2,3,4-tetrazol-5-amine can be synthesized through the reaction of 4-fluorobenzaldehyde with hydrazine in the presence of an acid catalyst. The reaction is carried out in an aqueous medium at a temperature of 70 to 80 °C. The reaction is complete within 30 minutes, and the product is isolated by filtration and recrystallization. The yield of the product is typically in the range of 70-80%.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-1H-1,2,3,4-tetrazol-5-amine has been widely used in scientific research. It has been used as a starting material for the synthesis of a variety of heterocyclic compounds, such as polycyclic aromatic hydrocarbons, polyethers, and polyamides. It has also been used in the synthesis of metal complexes, and as a catalyst in organic reactions. 1-[(4-fluorophenyl)methyl]-1H-1,2,3,4-tetrazol-5-amine has been used in the synthesis of pharmaceuticals, agrochemicals, and materials science.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(4-fluorophenyl)methyl]-1H-1,2,3,4-tetrazol-5-amine involves the reaction of 4-fluorobenzyl chloride with sodium azide to form 1-[(4-fluorophenyl)methyl]-1H-tetrazole, which is then reduced with hydrogen gas and palladium on carbon to yield the final product.", "Starting Materials": [ "4-fluorobenzyl chloride", "sodium azide", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: 4-fluorobenzyl chloride is reacted with sodium azide in DMF at 80°C for 24 hours to form 1-[(4-fluorophenyl)methyl]-1H-tetrazole.", "Step 2: The resulting 1-[(4-fluorophenyl)methyl]-1H-tetrazole is then reduced with hydrogen gas and palladium on carbon catalyst in ethanol at room temperature to yield 1-[(4-fluorophenyl)methyl]-1H-1,2,3,4-tetrazol-5-amine." ] }

CAS RN

1506727-58-7

Product Name

1-[(4-fluorophenyl)methyl]-1H-1,2,3,4-tetrazol-5-amine

Molecular Formula

C8H8FN5

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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